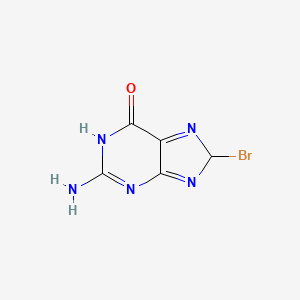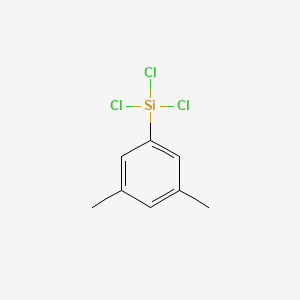![molecular formula C12H16ClN3O2 B12350701 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine CAS No. 1431968-04-5](/img/structure/B12350701.png)
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-[(4-methoxybenzyl)oxy]-1-propanol: This compound shares the methoxybenzyl group but has a different core structure.
(3R)-3-[(4-methoxybenzyl)oxy]-5-hexenal: Another compound with a methoxybenzyl group, but with an aldehyde functional group.
Uniqueness: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a methoxybenzyl group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
1431968-04-5 |
|---|---|
Formule moléculaire |
C12H16ClN3O2 |
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9;/h3-7H,8,13H2,1-2H3;1H |
Clé InChI |
TWUFBNKRQPBBSD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)




![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)


